![molecular formula C12H12N2O B13886719 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone CAS No. 444002-97-5](/img/structure/B13886719.png)
1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone is a chemical compound belonging to the class of pyridinones It is characterized by a pyridinone ring substituted with an aminomethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone typically involves the reaction of 4-(aminomethyl)phenylboronic acid with 2-chloropyridin-1-ium chloride under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as DMF or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridinone derivatives with various functional groups.
Applications De Recherche Scientifique
1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
1-[4-(aminomethyl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid: Shares a similar aminomethylphenyl group but differs in the core structure, leading to distinct biological activities.
1-[4-(aminomethyl)phenyl]-pyrrolidin-2-one: Another compound with an aminomethylphenyl group but with a pyrrolidinone core, resulting in different chemical properties and applications.
Uniqueness: 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone is unique due to its pyridinone core, which imparts specific electronic and steric properties. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit unique biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
444002-97-5 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-[4-(aminomethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H,9,13H2 |
Clé InChI |
BAPOOVAFCBDTNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
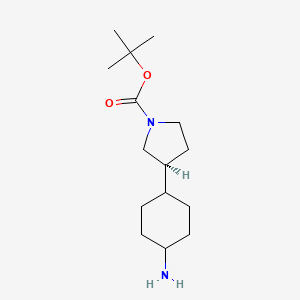
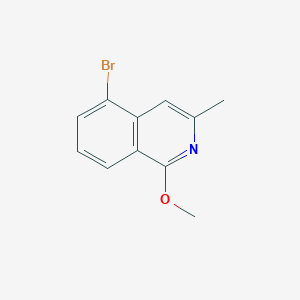
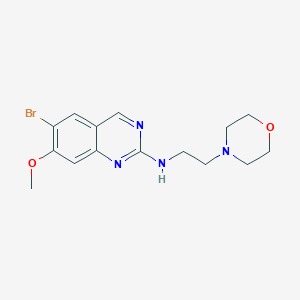
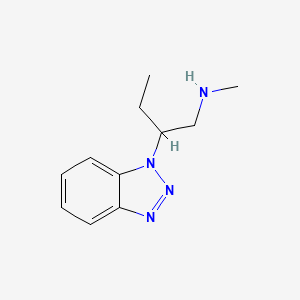
![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
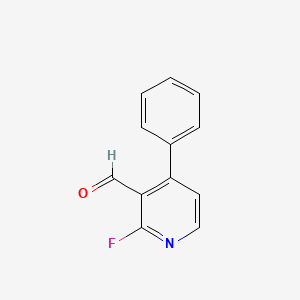
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
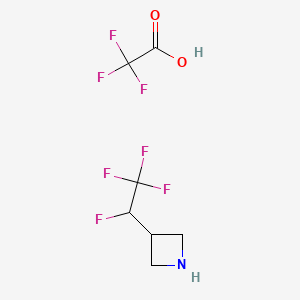
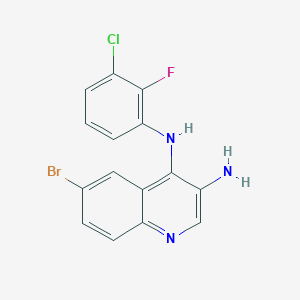
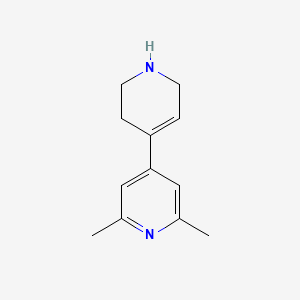
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)

